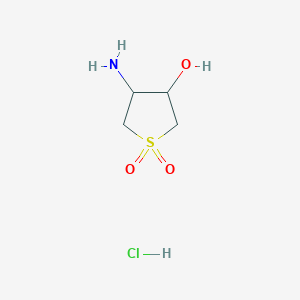

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

Description

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a sulfone-containing heterocyclic compound with a tetrahydrothiophene (5-membered sulfur ring) backbone. Its IUPAC name, (3R,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide, indicates stereospecific substitution at positions 3 (amino group) and 4 (hydroxyl group), along with two sulfonyl oxygen atoms . The hydrochloride salt form enhances its stability and solubility. Key properties include:

Properties

IUPAC Name |

4-amino-1,1-dioxothiolan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDFZARHVQFOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Amination Sequential Approach

The most well-documented route begins with the bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in aqueous media. This step forms trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide via a bromonium ion intermediate, followed by nucleophilic attack by water. The bromine atom at the 3-position is then displaced by an amine group through SN2 nucleophilic substitution .

Reaction Conditions :

-

Bromination : NBS (1.5 eq.), H₂O, reflux at 100°C for 1 hour.

-

Amination : Ammonia (2.0 eq.) in ethanol, 60°C, 12 hours.

Mechanistic Insights :

-

Bromonium Ion Formation : NBS acts as a bromine cation equivalent, polarizing the double bond in 2,5-dihydrothiophene-1,1-dioxide to form a cyclic bromonium ion.

-

Hydroxylation : Water opens the bromonium ion, yielding the trans-diol bromo intermediate.

-

Amination : Ammonia displaces bromide under mild heating, with inversion of configuration.

Yield Optimization :

-

Bromination yields ~85%, while amination achieves ~70% under optimized conditions.

-

Side products include succinimide (from NBS decomposition) and unreacted starting material.

Table 1: Bromination-Amination Method Parameters

Reductive Amination of Keto Intermediates

An alternative pathway involves oxidizing 3-keto-tetrahydrothiophene-1,1-dioxide to introduce a carbonyl group, followed by reductive amination.

Reaction Conditions :

-

Oxidation : KMnO₄ (1.2 eq.) in acidic H₂O, 50°C, 3 hours.

-

Reductive Amination : NaBH₃CN (1.5 eq.), NH₄OAc, methanol, 25°C, 6 hours.

Mechanistic Insights :

-

Oxidation : The 3-position is oxidized to a ketone using potassium permanganate.

-

Reductive Amination : The ketone reacts with ammonium acetate to form an imine, reduced in situ by cyanoborohydride.

Challenges :

-

Over-oxidation of the sulfone group may occur during the initial step.

-

Diastereomer separation is required post-reduction.

Direct Hydroxylation-Amination of Dihydrothiophene Dioxide

This one-pot method uses hydroxylamine hydrochloride to introduce both amino and hydroxyl groups simultaneously.

Reaction Conditions :

-

Hydroxylamine hydrochloride (3.0 eq.), NaOH (2.0 eq.), H₂O, 80°C, 8 hours.

Mechanistic Insights :

-

Hydroxylamine acts as a dual nucleophile, attacking the electrophilic carbons of the dihydrothiophene dioxide ring.

-

Acidic workup with HCl precipitates the hydrochloride salt.

Yield : ~50% (lower due to competing side reactions).

Comparative Analysis of Methods

Table 2: Method Comparison

Critical Process Parameters

Solvent Selection

Temperature Control

Acid-Base Considerations

-

The final hydrochloride salt forms via protonation of the free amine with HCl gas in diethyl ether.

Structural Validation and Purity Assessment

-

¹H NMR : Key signals include δ 4.2 (OH), δ 3.8 (C3-H), and δ 2.9 (NH₃⁺).

-

IR Spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1150 cm⁻¹ (S=O asymmetric stretch).

Green Chemistry Evaluation

-

Atom Economy : 58% for bromination-amination (limited by succinimide byproduct).

-

Solvent Recovery : Water is recycled post-recrystallization, reducing waste.

Industrial Scalability Considerations

-

Continuous flow reactors improve safety for bromination steps.

-

Membrane filtration replaces suction filtration for large-scale crystal collection.

Chemical Reactions Analysis

Reaction Conditions and Outcomes

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Epoxide aminolysis | NH₃, 443 K, 5 h | cis-4-amino-3-hydroxytetrahydrothiophene 1,1-dioxide | 33% |

| Salt formation | ClSO₃H, THF, reflux | Hydrochloride salt | 98% |

Functional Group Transformations

The compound’s amino and hydroxyl groups participate in diverse reactions:

-

Hydroxyl group activation : Conversion to methanesulfonate esters using methanesulfonyl chloride and triethylamine (85% yield) .

-

Amino group alkylation : Reaction with morpholine under reflux forms morpholine-substituted derivatives (VI in Scheme 1 of ).

Key Observations:

-

Stereochemical integrity is maintained during nucleophilic substitutions (e.g., Sₙ2 displacement) .

-

The hydroxyl group’s hydrogen-bonding capacity enhances interactions in biological systems (e.g., plant growth regulation) .

Degradation and Stability

-

Hydrolysis : Under acidic or basic conditions, the sulfolane ring undergoes cleavage. For example:

-

Thermal decomposition : Degrades at temperatures >395 K, releasing SO₂ and NH₃ .

Biological Interactions

The compound exhibits plant growth regulatory activity:

-

Vigor index enhancement : Increases root and shoot length in seedlings by 40–50% at 10⁻⁴ M concentration .

-

Mechanism : Likely involves modulation of auxin signaling pathways via hydrogen-bonding interactions .

Comparative Bioactivity (Mean ± SD, n=3)

| Parameter | Control | Treated (10⁻⁴ M) |

|---|---|---|

| Root length (cm) | 5.2 ± 0.3 | 7.8 ± 0.5 |

| Shoot length (cm) | 6.1 ± 0.4 | 8.9 ± 0.6 |

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

- Role : It serves as a crucial intermediate in the synthesis of complex organic molecules.

- Reactivity : The presence of amino and hydroxyl functional groups allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

2. Synthesis of Heterocyclic Compounds

- Importance : The compound is utilized to create more complex heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

1. Antimicrobial Activity

- Studies : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

2. Anticancer Properties

- Research Findings : Preliminary studies suggest that it may exhibit anticancer activity by inducing apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound showed effectiveness against specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Medical Applications

1. Drug Development

- Potential Uses : Its unique structural properties make it a promising candidate for drug design, particularly in targeting specific diseases.

- Mechanism of Action : The compound's ability to form hydrogen bonds enhances its interaction with biological targets, potentially modulating enzyme activities or receptor functions.

Industrial Applications

1. Material Science

- Usage : Employed in the development of materials with specific properties such as corrosion resistance and conductivity.

- Example : It can be used in formulating organic semiconductors due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Below is a detailed analysis:

Key Structural Analogs and Similarity Scores

Based on similarity metrics (0–1 scale, higher = more similar) :

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride | 0.97 | 6-membered thiopyran ring (vs. 5-membered tetrahydrothiophene) |

| 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | 0.84 | Lacks hydroxyl group at position 4 |

| 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride | N/A | Ethylamino substitution (vs. amino), same hydroxyl group |

Table 1: Comparative Data of Selected Analogs

*Data inferred from structurally related compounds in .

Key Observations:

- Substituents : The hydroxyl group in the target compound increases hydrophilicity (lower LogP) and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

- Steric Effects : Bulkier substituents (e.g., 4-chlorophenylsulfonyl in ) drastically increase molecular weight and reduce solubility .

- Stereochemistry : The (3R,4S) configuration in the target compound may confer specificity in biological interactions, whereas racemic mixtures (e.g., ) could require chiral separation for therapeutic use .

Pharmacological Relevance

2a in ) demonstrate antiparasitic activity via nitroreductase activation . The hydroxyl and amino groups in the target compound may similarly interact with enzymatic targets, though the absence of a nitrofuran moiety suggests divergent mechanisms.

Biological Activity

Introduction

3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and is characterized by a tetrahydrothiophene ring with amino and hydroxy functional groups. These functional groups contribute to its reactivity and biological interactions.

The biological activity of 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Antioxidant Activity : The hydroxy group can act as a hydrogen donor, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.

- Enzyme Inhibition : The amino group may facilitate binding to enzymes, potentially inhibiting their activity. This has implications for cancer therapy where enzyme inhibition can slow tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Activity

A series of studies have reported the antimicrobial efficacy of 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride. The Minimum Inhibitory Concentrations (MIC) against various bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Candida auris | 64 |

These results indicate that the compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that the compound can induce apoptosis in cancer cell lines such as NCI-H460 (lung cancer) and C6 glioma cells. The findings are illustrated in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H460 | 15 |

| C6 Glioma | 20 |

These results suggest that 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of tetrahydrothiophene compounds. The research highlighted that modifications to the structure could enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiophene derivatives, including 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride. It was found to exhibit significant activity against drug-resistant strains of bacteria and fungi, suggesting its potential use in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride, and how can purity be validated?

- Methodological Answer :

- Synthesis : Adapt methods for analogous sulfones, such as oxidizing thietane derivatives with catalytic WO₃·H₂O and H₂O₂ under alkaline conditions (pH ~11.5) to form the sulfone backbone . Subsequent functionalization (e.g., amino and hydroxyl group introduction) may involve nucleophilic substitution or reductive amination.

- Purification : Use column chromatography (silica gel, eluting with THF/hexane gradients) to isolate intermediates. For final purification, recrystallization in ethanol/water mixtures is recommended .

- Validation : Monitor reactions via thin-layer chromatography (TLC, Rf comparison) . Confirm purity using HPLC (C18 column, aqueous acetonitrile mobile phase) and ¹H/¹³C NMR (D₂O or DMSO-d₆) to detect residual solvents or by-products .

Q. How can X-ray crystallography confirm the stereochemistry of 3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride?

- Methodological Answer :

- Crystal Growth : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C to obtain single crystals .

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflection data. ORTEP-3 software (with GUI) can generate thermal ellipsoid plots to visualize atomic displacement .

- Refinement : Refine structures using SHELXL, reporting bond lengths (e.g., S=O bonds ~1.43 Å) and angles (e.g., tetrahedral sulfur geometry) to confirm stereochemistry .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies amino (-NH₂, δ ~2.5 ppm) and hydroxyl (-OH, δ ~4.8 ppm) protons. ¹³C NMR confirms sulfone carbons (C-SO₂, δ ~55 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with isotopic patterns confirming chlorine presence in the hydrochloride salt .

- IR Spectroscopy : Stretching vibrations for sulfone (SO₂, ~1150 cm⁻¹ and ~1300 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How does the amino and hydroxyl group positioning influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactions : The amino group (-NH₂) acts as a strong nucleophile, facilitating alkylation (e.g., with benzyl chloride) or acylation (e.g., acetic anhydride) under mild conditions (pH 7–9, 25°C). Monitor by TLC and isolate via extraction .

- Electrophilic Reactions : The hydroxyl group (-OH) participates in H-bonding, affecting regioselectivity. For example, in Diels-Alder reactions, the sulfone’s electron-withdrawing nature directs dienophiles to the β-position .

- Control Experiments : Compare reactivity of derivatives lacking amino/hydroxyl groups (e.g., 3-chlorothiete 1,1-dioxide) to isolate electronic vs. steric effects .

Q. What strategies mitigate isomerization or degradation during storage or reactions?

- Methodological Answer :

- Isomerization Prevention : Avoid basic conditions (e.g., NaOH), which promote sulfone ring isomerization (e.g., 2,5- to 2,3-dihydrothiophene 1,1-dioxide conversion) . Store at -20°C in amber vials under N₂ to limit photolytic or oxidative degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC to identify degradation products (e.g., sulfonic acid derivatives) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the amino group predicts nucleophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., sulfotransferases) using GROMACS. Analyze binding free energy (MM/PBSA) to prioritize synthetic targets .

Data Contradiction Analysis

- Synthesis Efficiency : reports thiete 1,1-dioxide synthesis via WO₃/H₂O₂ (yield ~75%), while uses SO₂/butadiene cycloaddition (yield ~60%). The former is preferable for scalability, but the latter offers regioselectivity. Validate via comparative kinetic studies (NMR monitoring).

- Isomerization Pathways : notes base-induced isomerization of dihydrothiophene dioxides, conflicting with ’s stable sulfone products. Resolve by pH-controlled experiments (pH 2–12) to map stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.